molecular formula C20H23Cl2N3O2 B4568560 2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B4568560
M. Wt: 408.3 g/mol
InChI Key: AXGZIHIGFFIOGV-UHFFFAOYSA-N
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Description

2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.1167324 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Antihistamines

Piperazine derivatives, such as cetirizine, are known for their selectivity as H1 histamine receptor antagonists. These compounds have been effective in treating conditions like urticaria and allergic rhinitis due to their antihistamine properties. The principal human metabolite of hydroxyzine, cetirizine, falls within this category, highlighting the role of piperazine derivatives in allergy management and potential anti-inflammatory applications (Arlette, 1991).

Herbicide Metabolism and Environmental Impact

Chloroacetamide herbicides, including compounds like acetochlor, alachlor, and metolachlor, share structural similarities with the dichlorobenzyl group. These herbicides have been studied for their metabolism in liver microsomes of humans and rats, suggesting a complex pathway involving metabolic activation potentially linked to carcinogenicity. Such studies can inform the environmental and health safety assessments of chemicals with similar structures (Coleman et al., 2000).

Synthetic Applications in Drug Discovery

The synthesis of novel compounds for therapeutic applications, including anti-inflammatory and analgesic agents, is a critical area of research. Compounds derived from visnaginone and khellinone, which involve complex synthetic pathways, demonstrate the potential of advanced synthetic chemistry in creating new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Agents

Compounds with specific functional groups have been explored for their antifungal and antimicrobial properties. For instance, ketoconazole, an imidazole derivative, showcases potent antifungal activity at low oral doses against various fungal infections. This highlights the potential for developing new antimycotic agents with similar structural components (Heeres et al., 1979).

Properties

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-27-19-5-3-2-4-18(19)23-20(26)14-25-10-8-24(9-11-25)13-15-6-7-16(21)12-17(15)22/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZIHIGFFIOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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